
Application Notes and Protocols for PEG 8000-
Induced DNA Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PEG8000

Cat. No.: B042446 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing

Polyethylene Glycol 8000 (PEG 8000) to induce DNA condensation. This technique is pivotal

for various molecular biology applications, including DNA purification, size-selective

fractionation, and as a fundamental step in the development of non-viral gene delivery vectors.

Introduction
Polyethylene glycol (PEG) is a neutral polymer that, in the presence of salt, induces the

condensation and precipitation of DNA from aqueous solutions.[1] This phenomenon, often

referred to as "volume exclusion" or "macromolecular crowding," is driven by the depletion of

PEG molecules from the immediate vicinity of the DNA, leading to an effective attractive force

between DNA segments that causes the molecule to collapse into a compact structure.[2] PEG

8000 is a commonly used molecular weight for this purpose, offering a balance of efficiency

and ease of handling.

The morphology of the condensed DNA can vary, often resulting in the formation of toroidal

(donut-shaped) and rod-like structures.[3] The efficiency and outcome of PEG 8000-induced

DNA condensation are influenced by several factors, including the concentrations of PEG and

salt, the concentration of DNA, temperature, and the presence of other molecules.[4][5]
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DNA Purification: PEG precipitation is a highly effective method for purifying plasmid DNA

from crude cell lysates, as it efficiently removes contaminants such as proteins and RNA.[6]

[7]

Size-Selective DNA Fractionation: By carefully adjusting the concentration of PEG 8000, it is

possible to selectively precipitate DNA molecules of different sizes. Larger DNA molecules

precipitate at lower PEG concentrations than smaller ones.[1]

Gene Delivery Research: The condensation of DNA into compact particles is a critical step in

the formulation of non-viral gene delivery systems. PEGylation, the process of attaching

PEG chains to molecules or particles, can improve the stability and biocompatibility of these

systems.[8][9]

Biophysical Studies: PEG-induced condensation provides a model system for studying the

physical principles of DNA packaging in vivo, such as in viral capsids and chromosomes.

Mechanism of Action: Depletion Interaction
The primary mechanism behind PEG-induced DNA condensation is the depletion force. In a

solution containing DNA and PEG, the large PEG polymers are sterically excluded from the

region immediately surrounding the DNA molecules. This creates an osmotic pressure

difference between the bulk solution (rich in PEG) and the depletion zone around the DNA

(poor in PEG). To minimize the total volume of this PEG-depleted region, the DNA molecules

are forced to associate and condense, thereby reducing their solvent-accessible surface area.

The presence of cations from salts is crucial to neutralize the negative charge of the DNA

phosphate backbone, reducing electrostatic repulsion and facilitating collapse.
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Mechanism of PEG 8000-Induced DNA Condensation
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Caption: Mechanism of PEG 8000-induced DNA condensation.

Experimental Protocols
Protocol 1: Plasmid DNA Precipitation from Bacterial
Lysate
This protocol is adapted for the purification of plasmid DNA from a 3-4 ml overnight bacterial

culture.[6]

Materials:
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TEG Buffer (25 mM Tris-HCl, pH 8.0; 50 mM EDTA; 1% glucose)

Lysozyme solution (20 mg/ml in water)

NaOH/SDS Solution (freshly prepared from 10 N NaOH and 20% SDS to final

concentrations of 0.2 N NaOH, 1% SDS)

Potassium Acetate Solution (3 M K+, 5 M Acetate)

Phenol/Chloroform

7.5 M Ammonium Acetate

95% and 70% Ethanol

5 M NaCl

13% (w/v) PEG 8000 solution in water

Water (DNase-free)

Microcentrifuge tubes

Procedure:

Centrifuge the overnight culture to pellet the cells. Discard the supernatant.

Resuspend the cell pellet in 100 µl of TEG buffer containing 5 mg/ml lysozyme. Incubate at

room temperature for 5 minutes.

Add 200 µl of fresh NaOH/SDS solution. Mix gently by inverting the tube (do not vortex) and

incubate on ice for 5 minutes.

Add 150 µl of cold potassium acetate solution. Mix gently and incubate on ice for 5 minutes.

Centrifuge at high speed for 10 minutes at 4°C to pellet cell debris and chromosomal DNA.

Transfer the supernatant to a new tube.
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Optional: Treat with RNase A (final concentration 100 µg/ml) at 37°C for 30 minutes.

Perform a phenol/chloroform extraction to remove proteins.

Precipitate the DNA by adding 2 volumes of cold 95% ethanol. Incubate at -20°C for at least

30 minutes.

Centrifuge to pellet the DNA, wash with 70% ethanol, and air dry the pellet.

Dissolve the pellet in 15.2 µl of water.

Add 4.8 µl of 5 M NaCl and mix.

Add 20 µl of 13% PEG 8000 solution. Mix well and incubate on ice for at least 1 hour.[6]

Centrifuge at high speed for 15 minutes at 4°C to pellet the condensed plasmid DNA.

Carefully remove the supernatant. The pellet may be difficult to see.

Wash the pellet with 500 µl of cold 70% ethanol.

Centrifuge for 5 minutes, remove the supernatant, and air dry the pellet.

Resuspend the purified plasmid DNA in a suitable buffer (e.g., TE buffer or water).
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Workflow for Plasmid DNA Precipitation
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Caption: Workflow for plasmid DNA precipitation with PEG 8000.
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Protocol 2: Size-Selective Precipitation of High
Molecular Weight DNA
This protocol is designed to enrich for high molecular weight (HMW) DNA by selectively

precipitating it away from smaller fragments.[10][11]

Materials:

DNA sample containing a mixture of fragment sizes

5 M NaCl

1X TE Buffer (10 mM Tris-HCl, pH 8.0; 1 mM EDTA)

50% (w/v) PEG 8000 solution

95% and 70% Ethanol (cold)

Microcentrifuge

Procedure:

Start with your DNA sample in a microcentrifuge tube.

Carefully add NaCl to a final concentration of 0.5 M to 2.5 M. The optimal salt concentration

may need to be determined empirically.

Slowly add the 50% PEG 8000 stock solution to achieve the desired final concentration (e.g.,

5-10%). Mix gently but thoroughly by pipetting or slow vortexing. The solution will be viscous.

Incubate the mixture at 4°C for a duration that can range from 1 hour to overnight. Longer

incubation times can improve precipitation efficiency.

Centrifuge at 10,000-16,000 x g for 30 minutes at 4°C.

The pellet contains the precipitated HMW DNA. The supernatant contains the smaller DNA

fragments. Carefully decant the supernatant.
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Wash the pellet with cold 70% ethanol without disturbing it.

Centrifuge again for 5-10 minutes, carefully remove the ethanol, and air dry the pellet.

Resuspend the HMW DNA in the desired volume of buffer.

Analyze the size distribution of the precipitated DNA and the supernatant fraction by agarose

gel electrophoresis to confirm successful size selection.[11]

Quantitative Data Summary
The following tables summarize key quantitative parameters for PEG 8000-induced DNA

condensation from various studies.

Table 1: PEG 8000 and Salt Concentrations for DNA Precipitation
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Application
Final PEG
8000 Conc.

Final Salt
Conc.

Notes Reference(s)

Plasmid

Purification
13% (w/v) ~1.2 M NaCl

For precipitating

plasmid DNA

from a partially

purified sample.

[6]

Plasmid

Purification
8% (w/v) 1.6 M NaCl

Used for

precipitating

plasmid DNA

from clarified

lysate.

[7][12]

Size-Selective

Precipitation
6.7% (w/v)

450-525 mM

NaCl

Effective for

removing small

DNA fragments.

[10]

General DNA

Condensation
1-4% (w/v) Not specified

Range for

enhancing

plasmid DNA

binding to

chromatography

columns.

[7][13]

Nucleic Acid

Precipitation
4-6% (w/v) Not specified

4% initiated DNA

precipitation, 6%

resulted in

complete

precipitation.

[14]

Table 2: Conditions for Visualizing Condensed DNA Structures
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DNA Type
PEG 8000
Conc.

Buffer/Salt
Conditions

Observed
Morphology

Reference(s)

Linear DNA
125 mg/ml

(12.5%)

50 mM Tris-HCl,

1 mM EDTA, 100

mM NaCl

Toroids and rods [3]

Plasmid DNA 10% (w/v)
High ionic

strength

Globular, toroidal

structures
[3]

Factors Influencing DNA Condensation
PEG 8000 Concentration: This is the most critical parameter. There is a threshold

concentration below which no condensation occurs. Above this threshold, increasing the

PEG concentration generally leads to more efficient precipitation.[2] For size fractionation,

lower PEG concentrations precipitate larger DNA molecules.[1]

Salt Concentration: Cations from salt (e.g., Na+, Mg2+) are essential to shield the negative

charges on the DNA backbone, reducing electrostatic repulsion and allowing the DNA to

condense. The optimal salt concentration can depend on the specific application.[15]

DNA Concentration: At very low DNA concentrations, condensation tends to be an

intramolecular process (single molecules collapsing). At higher concentrations,

intermolecular aggregation is more likely.

Temperature: Precipitation is typically performed at low temperatures (e.g., on ice or at 4°C)

to enhance the recovery of the condensed DNA.

Molecular Weight of PEG: While this document focuses on PEG 8000, it's important to note

that the molecular weight of the PEG used affects the concentration required for

condensation. Higher molecular weight PEGs are generally more effective at lower

concentrations.[2][16]

Conclusion
PEG 8000 is a versatile and powerful tool for inducing DNA condensation, with wide-ranging

applications in molecular biology and biotechnology. By understanding the underlying
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mechanism and carefully controlling experimental parameters such as PEG and salt

concentrations, researchers can effectively purify, fractionate, and manipulate DNA for their

specific needs. The protocols and data presented here provide a solid foundation for the

successful application of this technique.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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